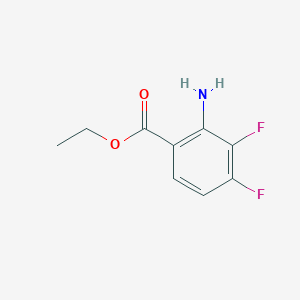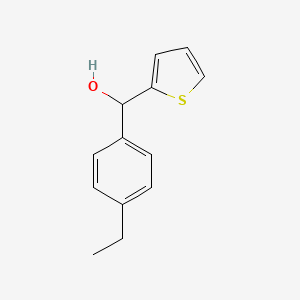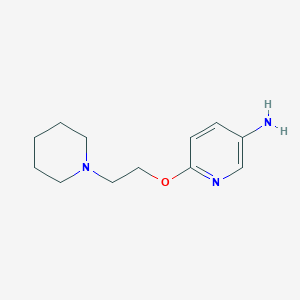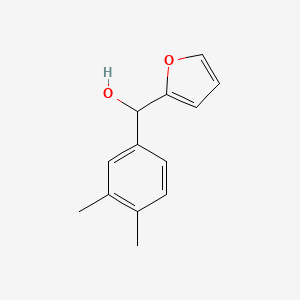
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol: is a complex organic compound characterized by its unique structure, which includes a phenyl ring with two methyl groups and a furan ring with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of 3,4-dimethylphenol with 5-methylfurfuryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: AlCl3, Friedel-Crafts conditions.
Major Products Formed:
Oxidation: 3,4-Dimethylbenzaldehyde, 3,4-Dimethylbenzoic acid.
Reduction: (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methane.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol: has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound exhibits biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism by which (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. It may also bind to specific receptors or enzymes, modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol: is compared with similar compounds such as (3,4-Dimethylphenyl)(4-methylfuran-2-yl)methanol and (2,3-Dimethylphenyl)(5-methylfuran-2-yl)methanol . These compounds share structural similarities but differ in the position of the methyl groups on the phenyl and furan rings, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-(5-methylfuran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-4-6-12(8-10(9)2)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVFTLIZLBNHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=C(O2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2,3-Difluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B7871013.png)












